![molecular formula C24H40N2O5 B3035560 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate CAS No. 331730-09-7](/img/structure/B3035560.png)
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate
Overview
Description
“Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate” is a chemical compound with the CAS Number: 89483-09-0 . It is a solid at room temperature .
Physical and Chemical Properties The molecular weight of this compound is 410.6 . It is stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Enantioselective Synthesis
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate has been utilized in the enantioselective synthesis of neuroexcitants and amino acids. For instance, the preparation of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA, involved the use of tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI), demonstrating high enantiomeric excess and yield (Pajouhesh et al., 2000).
Drug Design and Synthesis
In drug design and synthesis, dicyclohexylamine derivatives have shown potential. For example, the sequential Ugi reaction involving tert-butoxycarbonylamino)propanoic acid led to enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, highlighting its utility in new drug design (Lecinska et al., 2010).
Structural Studies
The dicyclohexylamine salt of RG108, a potential epigenetic modulator, has been studied for its structural properties. This research provides insights into the molecular conformation constrained by hydrogen bonds, contributing to the understanding of dicyclohexylamine compounds (Braun et al., 2010).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEOQPFAYJEDFE-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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